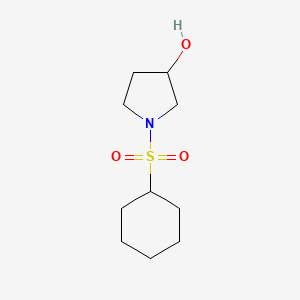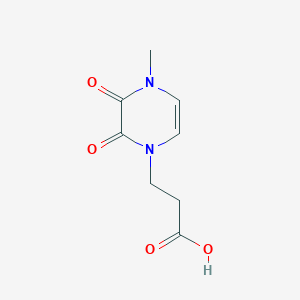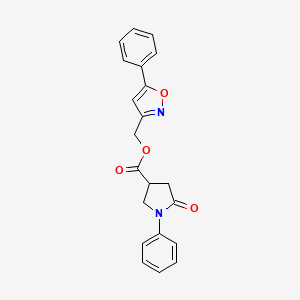![molecular formula C16H13NO3S B6497963 [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate CAS No. 946264-71-7](/img/structure/B6497963.png)
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate, also known as 5-MPC, is a synthetic compound that has been studied for its potential medical applications. 5-MPC is a member of the thiophene-2-carboxylate family, which is a group of compounds that are known for their anti-inflammatory and anti-cancer properties. 5-MPC has been studied for its anti-inflammatory, anti-cancer, and antioxidative activities, as well as its potential to act as a drug delivery agent.
Aplicaciones Científicas De Investigación
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate has been studied for its potential medical applications. It has been shown to have anti-inflammatory and anti-cancer properties, as well as antioxidative activities. In addition, this compound has been studied for its potential as a drug delivery agent. It has been used to deliver drugs to target cells, as well as to enhance the efficacy of existing drugs. This compound has also been studied for its potential to treat diseases such as cancer, diabetes, and Alzheimer’s disease.
Mecanismo De Acción
The exact mechanism of action of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is not yet fully understood. However, it is believed that this compound is able to act as an antioxidant, which helps to reduce oxidative stress in cells and tissues. This compound is also believed to act as an anti-inflammatory agent, which helps to reduce inflammation in the body. In addition, this compound is believed to inhibit the growth of cancer cells by targeting specific proteins and pathways.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells and tissues. In addition, this compound has been shown to inhibit the growth of cancer cells and to reduce the side effects of chemotherapy. This compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be scaled up for industrial production. In addition, this compound has been shown to have a number of beneficial effects, such as anti-inflammatory and anti-cancer properties. However, this compound also has some limitations. For example, the exact mechanism of action of this compound is not yet fully understood, which can make it difficult to study its effects in detail.
Direcciones Futuras
There are a number of potential future directions for [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate research. One potential direction is to further study its mechanism of action in order to better understand its effects on the body. In addition, further research could be done to explore the potential of this compound as a drug delivery agent. Finally, further research could be done to explore the potential of this compound to treat diseases such as cancer, diabetes, and Alzheimer’s disease.
Métodos De Síntesis
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is synthesized through a multi-step process that involves the use of organic compounds such as 2-chlorobenzaldehyde, thiophene-2-carboxylic acid, and 4-methylbenzaldehyde. The synthesis process begins with the reaction of 2-chlorobenzaldehyde and thiophene-2-carboxylic acid to form a thiophene-2-carboxylic acid chloro-methyl ester. This ester is then reacted with 4-methylbenzaldehyde to form 5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate. This synthesis method is relatively simple and can be easily scaled up for industrial production.
Propiedades
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-11-4-6-12(7-5-11)14-9-13(17-20-14)10-19-16(18)15-3-2-8-21-15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPOIAPNOBPUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497880.png)



![(2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6497899.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B6497903.png)
![4-methyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B6497910.png)
![2-{7-tert-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B6497914.png)
![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6497926.png)
![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6497940.png)
![(2E)-7-(diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide](/img/structure/B6497950.png)

![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate](/img/structure/B6497976.png)
![methyl 4-({[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate](/img/structure/B6497981.png)